Shellolic acid

Description

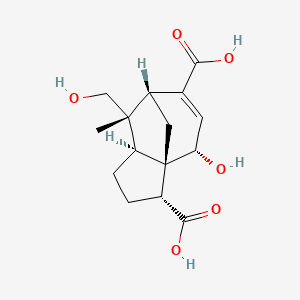

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,5S,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-14(6-16)9-5-15(11(17)4-7(9)12(18)19)8(13(20)21)2-3-10(14)15/h4,8-11,16-17H,2-3,5-6H2,1H3,(H,18,19)(H,20,21)/t8-,9-,10-,11-,14+,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSASFFHWOQGSER-MUAIWGBPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C(=O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H]2CC[C@H]([C@]23C[C@H]1C(=C[C@@H]3O)C(=O)O)C(=O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4448-95-7 | |

| Record name | Shellolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004448957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SHELLOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82XGF31Q2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isolation of Shellolic Acid for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for obtaining shellolic acid, a key sesquiterpenoid constituent of shellac, for research applications. The document details the isolation of this compound from its natural source, shellac resin, and explores the potential for its chemical synthesis. This guide is intended to equip researchers with the necessary knowledge to produce or acquire this compound for further investigation into its chemical and biological properties.

Introduction to this compound

This compound (C₁₅H₂₀O₆, Molar Mass: 296.32 g/mol ) is a major component of the alicyclic fraction of shellac, a natural resin secreted by the lac insect, Kerria lacca.[1] It typically constitutes 5-10% of the resin.[2] The molecule features a complex, tricyclic cedrene (B97730) skeleton.[2] Due to its unique structure and chemical functionalities, this compound is a compound of interest for various research and development endeavors.

Data Presentation

The following table summarizes the key physicochemical properties of this compound:

| Property | Value | Reference |

| CAS Number | 4448-95-7 | [1] |

| Molecular Formula | C₁₅H₂₀O₆ | [1] |

| Molecular Weight | 296.32 g/mol | [1] |

| Melting Point | 204-207 °C | [1] |

| Appearance | Crystals | [1] |

| Typical % in Shellac | 5-10% | [2] |

Isolation of this compound from Shellac

The primary method for obtaining this compound is through the alkaline hydrolysis of shellac resin, followed by a multi-step purification process. Shellac is a complex polyester (B1180765), and hydrolysis cleaves the ester bonds, releasing its constituent acids.[3]

Experimental Protocol: Isolation and Purification

This protocol is a composite of established methods for the separation of shellac constituents.

1. Alkaline Hydrolysis of Shellac:

-

Objective: To break down the polyester structure of shellac and liberate the constituent acids, including this compound.

-

Procedure:

-

Dissolve 100 g of dewaxed shellac in 1 L of 2.5 M sodium hydroxide (B78521) solution.

-

Reflux the mixture for 48 hours with constant stirring to ensure complete saponification.[2]

-

Cool the reaction mixture to room temperature.

-

2. Separation of Aliphatic and Alicyclic Acids:

-

Objective: To separate the water-insoluble aliphatic acids (primarily aleuritic acid) from the water-soluble alicyclic acids (including this compound).

-

Procedure:

-

Acidify the cooled hydrolysate to pH 2-3 with 2 M sulfuric acid. This will precipitate the aliphatic acids.

-

Filter the mixture to collect the precipitated aliphatic acids.

-

The filtrate, containing the water-soluble terpenic acids, is retained for the next step.[2]

-

3. Extraction of Terpenic Acids:

-

Objective: To extract the mixture of terpenic acids from the aqueous solution.

-

Procedure:

-

Extract the filtrate multiple times with ethyl acetate (B1210297).

-

Combine the organic extracts and wash with brine.

-

Dry the ethyl acetate extract over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain a crude mixture of terpenic acids.

-

4. Chromatographic Purification of this compound:

-

Objective: To isolate pure this compound from the other terpenic acids.

-

Procedure:

-

The crude terpenic acid mixture is subjected to column chromatography on silica (B1680970) gel.[2]

-

A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of methanol (B129727) in chloroform.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing this compound.

-

Combine the pure fractions and evaporate the solvent to yield crystalline this compound.

-

5. Recrystallization:

-

Objective: To further purify the isolated this compound.

-

Procedure:

-

Recrystallize the obtained solid from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure crystals of this compound.

-

Logical Workflow for Isolation

The following diagram illustrates the workflow for the isolation of this compound from shellac.

Chemical Synthesis of this compound

The total chemical synthesis of this compound is not a commonly reported or practical method for its production, likely due to its complex stereochemistry. The isolation from its abundant natural source, shellac, remains the most viable approach for obtaining this compound for research purposes.

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using standard analytical techniques.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Will show characteristic signals for protons in different chemical environments, including those on the tricyclic core, hydroxyl groups, and carboxylic acid groups.

-

¹³C-NMR: Will provide information on the number and types of carbon atoms in the molecule, including signals for carbonyl carbons of the carboxylic acids, olefinic carbons, and carbons bearing hydroxyl groups.

-

-

Mass Spectrometry (MS):

-

Will determine the molecular weight of the compound. The expected molecular ion peak for this compound (C₁₅H₂₀O₆) would be at m/z 296.1259 (for [M+H]⁺ in high-resolution mass spectrometry). Fragmentation patterns can provide further structural information.

-

-

Infrared (IR) Spectroscopy:

-

Will show characteristic absorption bands for the functional groups present in this compound. Expected peaks include a broad O-H stretch for the hydroxyl and carboxylic acid groups (around 3400-2500 cm⁻¹), a C=O stretch for the carboxylic acids (around 1700 cm⁻¹), and C-O stretching bands.[4]

-

Conclusion

This guide outlines the established methodology for the isolation and purification of this compound from shellac, providing a practical framework for researchers. While total synthesis is not a common route, isolation from the natural resin is a well-documented and feasible approach. The provided experimental protocol and workflow, combined with the necessary analytical characterization, will enable the acquisition of high-purity this compound for a wide range of scientific investigations.

References

Unraveling the Intricate Architecture of Shellolic Acid: A Technical Guide to its Chemical Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

The quest to decipher the precise chemical structure of shellolic acid, a key terpenoid component of shellac, represents a fascinating chapter in the history of natural product chemistry. This technical guide provides an in-depth exploration of the core experimental methodologies and data that were pivotal in establishing its complex bridged sesquiterpenoid framework. Through a combination of classical chemical degradation and modern spectroscopic techniques, the intricate three-dimensional arrangement of atoms in this compound was meticulously pieced together, paving the way for a deeper understanding of its properties and potential applications.

Physicochemical and Spectroscopic Properties

The initial characterization of this compound and its derivatives provided foundational data for the subsequent structural analysis. Key quantitative properties are summarized in the tables below, offering a comparative overview of the physical constants and spectroscopic signatures that served as crucial reference points throughout the elucidation process.

Table 1: Physicochemical Properties of this compound and its Dimethyl Ester

| Property | This compound | Dimethyl Shellolate |

| Molecular Formula | C₁₅H₂₀O₆ | C₁₇H₂₄O₆ |

| Molecular Weight | 296.32 g/mol | 324.37 g/mol |

| Melting Point | 204-207 °C | 153-154.5 °C |

Table 2: Spectroscopic Data for Dimethyl Shellolate

| Spectroscopic Technique | Observation |

| UV Spectroscopy | λmax (ethanol): 231 nm (ε 6200) |

| Mass Spectrometry (ESI-MS) | [M+Na]⁺: 347.1414 (Calculated for C₁₇H₂₄O₆Na⁺) |

| [M-H₂O]⁺: 307.1489 | |

| [M-CH₃OH]⁺: 293.1332 |

The Logic of Discovery: A Workflow for Structure Elucidation

The determination of this compound's structure was not a singular event but rather a logical progression of experiments, each providing a piece of the puzzle. The following workflow diagram illustrates the key stages and their interrelationships, from initial degradation studies to the final stereochemical assignment.

Caption: A logical workflow diagram illustrating the key experimental stages in the chemical structure elucidation of this compound.

Experimental Protocols: The Core Methodologies

The following sections provide detailed methodologies for the key experiments that were instrumental in the structure elucidation of this compound. These protocols are based on the seminal work of researchers such as Yates, Field, Cookson, and Carruthers.

Chemical Degradation: Unveiling the Carbon Skeleton

Early investigations relied heavily on chemical degradation to break down the complex this compound molecule into smaller, more readily identifiable fragments. A key technique was oxidative degradation.

Protocol: Permanganate Oxidation of this compound Derivatives

-

Preparation of the Substrate: A solution of a suitable derivative of this compound (e.g., a methyl ester) is prepared in a solvent such as acetone (B3395972) or a mixture of t-butanol and water.

-

Oxidizing Agent: A solution of potassium permanganate (KMnO₄) is prepared in water.

-

Reaction: The potassium permanganate solution is added dropwise to the stirred solution of the this compound derivative at a controlled temperature, typically ranging from 0°C to room temperature. The reaction progress is monitored by the disappearance of the purple color of the permanganate.

-

Work-up: After the reaction is complete, the excess permanganate is destroyed by the addition of a reducing agent, such as sodium bisulfite or oxalic acid. The manganese dioxide precipitate is removed by filtration.

-

Isolation and Identification of Products: The filtrate is acidified and extracted with an organic solvent (e.g., ether or ethyl acetate). The organic extracts are then dried and concentrated. The resulting mixture of degradation products is separated by techniques such as crystallization or chromatography. The individual fragments are then identified by comparison with authentic samples or through their own characteristic chemical and physical properties.

Spectroscopic Analysis: A Deeper Look at the Molecule

The advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), revolutionized the process of structure elucidation, providing detailed information about the connectivity and environment of atoms within the molecule.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy of Dimethyl Shellolate

-

Sample Preparation: Approximately 5-10 mg of purified dimethyl shellolate is dissolved in about 0.5 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard.

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Key parameters to be recorded include chemical shifts (δ) in parts per million (ppm), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) in Hertz (Hz).

-

These data provide information on the number and types of protons and their neighboring atoms.

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum is acquired on the same instrument, often using proton-decoupling to simplify the spectrum to a series of single lines, each representing a unique carbon atom.

-

The chemical shifts of the carbon signals provide information about the electronic environment of each carbon atom (e.g., sp³, sp², carbonyl).

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to determine the number of attached protons for each carbon (CH₃, CH₂, CH, or quaternary C).

-

-

2D NMR Spectroscopy:

-

Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons, ultimately allowing for the complete assignment of the molecular structure.

-

Protocol: Mass Spectrometry (MS) of Dimethyl Shellolate

-

Sample Preparation: A dilute solution of dimethyl shellolate (typically in the low µg/mL to ng/mL range) is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer, and the molecules are ionized using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and observe the molecular ion.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Fragmentation Analysis (MS/MS): To gain further structural information, tandem mass spectrometry (MS/MS) is performed. The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. The masses of the fragment ions provide valuable clues about the structure of the molecule.[1]

X-ray Crystallography: The Definitive Picture

The unambiguous determination of the three-dimensional structure and, crucially, the stereochemistry of this compound was ultimately achieved through X-ray crystallography of a suitable crystalline derivative. This technique provides a detailed map of electron density, from which the positions of individual atoms can be determined with high precision.

Protocol: Single-Crystal X-ray Diffraction Analysis

-

Crystal Growth: High-quality single crystals of a suitable derivative of this compound (e.g., a heavy-atom derivative to aid in phase determination) are grown. This is often the most challenging step and involves slowly evaporating the solvent from a saturated solution of the compound or using vapor diffusion techniques.

-

Data Collection: A selected single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Processing: The intensities and positions of the diffraction spots are measured and used to determine the unit cell dimensions and the symmetry of the crystal (space group).

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map and refined using least-squares methods to improve the agreement between the observed and calculated diffraction data.

-

Final Structure Validation: The final refined structure is validated to ensure its chemical and geometric sensibility. The result is a precise three-dimensional model of the molecule, including bond lengths, bond angles, and the absolute configuration of all stereocenters.

Key Chemical Transformations in Structure Elucidation

The synthesis of specific derivatives of this compound played a crucial role in both simplifying the molecule for analysis and introducing functionalities that facilitated certain experimental techniques. The following diagram illustrates the relationships between this compound and some of its key derivatives used in the structure elucidation process.

Caption: Key chemical transformations of this compound to produce derivatives used in its structure elucidation.

By integrating the data from these diverse experimental approaches, the scientific community was able to conclusively establish the cedrene-type sesquiterpenoid structure of this compound, a testament to the power of systematic chemical investigation. This foundational knowledge continues to be essential for researchers exploring the applications of shellac and its components in fields ranging from materials science to pharmaceuticals.

References

Pioneering Methods in the Isolation of Shellolic Acid: A Technical Retrospective

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide delves into the foundational studies on the isolation of shellolic acid, a key component of shellac. Shellac, a natural resin secreted by the female lac bug (Kerria lacca), is a complex mixture of aliphatic and alicyclic acids and their esters. This compound, a sesquiterpenoid dicarboxylic acid, has garnered significant interest due to its potential applications in various fields, including pharmaceuticals. This document provides a detailed overview of the early experimental protocols, quantitative data from these seminal studies, and visualizations of the isolation workflows.

Early Fractionation of Shellac: The Precursor to Isolation

Initial investigations into the composition of shellac focused on its separation into more manageable fractions. One of the earliest and most significant of these methods was the fractional precipitation of shellac from an alcoholic solution by the addition of water. A more refined approach involved the use of ether to separate the resin into two distinct components: a portion soluble in ether, termed "soft resin," and an insoluble portion known as "hard resin" or "pure resin." It is from this hard resin that this compound was first isolated.

The Foundational Isolation of this compound: The Harries and Nagel Method (1922)

Advancements in this compound Isolation: The Work of the Shellac Research Bureau

In the 1930s and 1940s, the Shellac Research Bureau at the Polytechnic Institute of Brooklyn, under the leadership of W. H. Gardner, conducted extensive research into the chemistry of shellac and its components. Their work provided more detailed and refined methods for the isolation of this compound. The following sections detail the experimental protocols and quantitative data derived from their publications.

Experimental Protocol for this compound Isolation (Kirk, Spoerri, and Gardner, 1941)

This method outlines a systematic approach to the isolation of this compound from dewaxed shellac.

1. Saponification of Hard Resin:

-

100 g of dewaxed and decolorized shellac is dissolved in 500 cc of 95% alcohol.

-

A solution of 40 g of potassium hydroxide (B78521) in 50 cc of water is added.

-

The mixture is refluxed for six hours to ensure complete saponification.

-

The alcohol is then removed by distillation under reduced pressure.

2. Separation of Aleuritic Acid:

-

The resulting soap solution is diluted with water to a volume of one liter.

-

The solution is cooled in an ice bath, leading to the precipitation of potassium aleuritate.

-

The precipitated salt is filtered off.

3. Isolation of Crude this compound:

-

The filtrate, containing the potassium salts of the remaining acids, is acidified with dilute sulfuric acid.

-

This acidification precipitates the free acids, including this compound.

-

The crude acid mixture is then filtered, washed with water, and dried.

4. Purification of this compound:

-

The crude, dry acid mixture is extracted with ether.

-

The ether extract is concentrated, and the residue is treated with a small amount of benzene (B151609).

-

Upon standing, this compound crystallizes from the benzene solution.

-

The crystals are collected by filtration and can be further purified by recrystallization from hot water or dilute alcohol.

Quantitative Data from Early Isolation Studies

The following table summarizes the quantitative data reported in the early studies on this compound isolation.

| Parameter | Value | Reference |

| Starting Material | Dewaxed and Decolorized Shellac | Kirk, Spoerri, and Gardner, 1941 |

| Yield of Crude Acid Mixture | Not explicitly stated | - |

| Yield of Crystalline this compound | 2.8% to 4.0% (based on total lac resin) | Kirk, Spoerri, and Gardner, 1941 |

| Melting Point of Purified this compound | 205-206 °C (with decomposition) | Kirk, Spoerri, and Gardner, 1941 |

| Molecular Formula | C₁₅H₂₀O₆ | Harries and Nagel, 1922 |

Visualizing the Isolation Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in the early studies on this compound isolation.

Caption: Early fractionation of shellac into soft and hard resin using ether.

Caption: Detailed workflow for the isolation and purification of this compound.

Conclusion

The early studies on the isolation of this compound were pivotal in unraveling the complex chemistry of shellac. The methods developed by pioneers like Harries and Nagel, and later refined by Gardner and his colleagues, established a robust framework for obtaining this valuable natural product. These foundational protocols, centered on the principles of saponification, fractional precipitation, and solvent extraction, remain relevant to the work of modern researchers. The quantitative data from these early investigations provide a crucial baseline for evaluating the efficiency of contemporary isolation techniques. This technical guide serves as a valuable resource for scientists and professionals in drug development, offering a clear and detailed understanding of the historical context and methodologies behind the isolation of this compound.

A Technical Guide to the Biological Activity of Shellolic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shellac, a natural resin secreted by the lac insect (Kerria lacca), has a long-standing history in the pharmaceutical industry, primarily as a biocompatible enteric coating for oral dosage forms.[1] The primary constituents of shellac are a complex mixture of aliphatic and alicyclic hydroxy acids and their esters, with shellolic acid being a key component. The biological activities of derivatives of this compound are an emerging area of research, with potential applications in antimicrobial and other therapeutic areas. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activity of this compound derivatives, with a focus on their antimicrobial and cytotoxic properties.

Core Biological Activities

Current research indicates that the primary biological activity of interest for this compound derivatives is their antibacterial potential. Several studies have highlighted the efficacy of certain this compound esters against both Gram-positive and Gram-negative bacteria. In contrast, the cytotoxic and anti-inflammatory activities of the tested derivatives have been found to be limited.

Antimicrobial Activity

Certain esters of this compound have demonstrated considerable antibacterial activity.[1] Specifically, activity has been observed against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.[1] Additionally, a specific derivative, this compound A, has been reported to possess antimicrobial activity against B. subtilis. While these findings are promising, it is important to note that specific Minimum Inhibitory Concentration (MIC) values from these studies are not publicly available, precluding a detailed quantitative comparison.[1]

Cytotoxicity and Anti-inflammatory Activity

In contrast to their antimicrobial properties, the tested this compound esters have been found to be inactive against a panel of human cancer cell lines, including HepG2, MCF-7, Hela, and C6. Furthermore, these derivatives did not exhibit anti-inflammatory activity in studies utilizing lipopolysaccharide (LPS)-treated RAW264.7 macrophage cells. This lack of cytotoxicity could suggest a favorable therapeutic window for their potential application as antimicrobial agents.[1]

Data Presentation

The following tables summarize the currently available qualitative data on the biological activity of this compound derivatives.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Target Organism | Activity Level |

| This compound Esters | Bacillus subtilis | Considerable |

| Escherichia coli | Considerable | |

| Staphylococcus aureus | Considerable | |

| This compound A | Bacillus subtilis | Active |

Table 2: Cytotoxicity and Anti-inflammatory Activity of this compound Esters

| Activity Type | Cell Line/Model | Result |

| Cytotoxicity | HepG2 (Human Liver Cancer) | Inactive |

| MCF-7 (Human Breast Cancer) | Inactive | |

| Hela (Human Cervical Cancer) | Inactive | |

| C6 (Rat Glioma) | Inactive | |

| Anti-inflammatory | LPS-treated RAW264.7 | Inactive |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Antibacterial Activity Screening (Broth Microdilution Method for MIC)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Compounds: Dissolve the this compound derivatives in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution of known concentration.

-

Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., B. subtilis, E. coli, S. aureus) equivalent to a 0.5 McFarland standard. This is typically achieved by growing the bacteria in a suitable broth medium to the mid-logarithmic phase and then diluting to the desired concentration.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a suitable broth medium, such as Mueller-Hinton Broth. This creates a range of concentrations to test.

-

Inoculation: Inoculate each well containing the diluted compound with the prepared bacterial suspension. Include positive controls (wells with bacteria and broth only) and negative controls (wells with broth only).

-

Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Seed the desired cancer cell lines (e.g., HepG2, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives, typically prepared by serial dilution from a stock solution in DMSO. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the treated cells for a specified period, often 48 or 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Add a solubilizing agent, such as DMSO or Sorenson's glycine (B1666218) buffer, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve. This value represents the concentration of the compound that inhibits cell viability by 50%.

Visualizations

Experimental Workflow for Biological Activity Screening

Caption: Workflow for Biological Activity Screening of this compound Derivatives.

Generalized Drug Discovery Pipeline

Caption: A Simplified Logical Flow of a Drug Discovery Pipeline.

Conclusion

The available evidence suggests that while many this compound derivatives have not been extensively screened for their bioactivity, certain esters show notable antibacterial properties. The lack of cytotoxicity in the tested this compound esters against several cancer cell lines may indicate a favorable therapeutic window for their potential use as antimicrobial agents.[1] This technical guide provides a framework for the systematic evaluation of this compound and its derivatives. Further research is warranted to isolate and identify the specific active compounds, determine their MIC values against a broader panel of microbes, and elucidate their mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of these naturally derived compounds.

References

Shellolic Acid: A Terpenoid Precursor for Natural Product Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Shellolic acid, a major constituent of shellac resin, is a complex sesquiterpenoid dicarboxylic acid that presents a unique and valuable chiral scaffold for organic synthesis.[1][2] Secreted by the female lac bug, Kerria lacca, shellac has a long history of use in various industries.[3] Beyond its traditional applications, the intricate molecular architecture of this compound, characterized by a fused tricyclic ring system and multiple stereocenters, makes it an attractive starting material for the synthesis of other complex natural products and bioactive molecules. This technical guide provides a comprehensive overview of this compound's role as a natural product precursor, detailing its chemical transformations, potential synthetic pathways, and experimental protocols for its derivatization.

Chemical Profile of this compound

This compound possesses a cedrene-type sesquiterpenoid skeleton.[4] Its structure includes two carboxylic acid moieties, a secondary hydroxyl group, and a primary hydroxyl group, offering multiple reactive sites for chemical modification.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀O₆ | [2] |

| Molecular Weight | 296.32 g/mol | [2] |

| Melting Point | 204-207 °C | [2] |

| IUPAC Name | (1S,2R,5S,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.0¹⁵]undec-8-ene-2,8-dicarboxylic acid | [5] |

| CAS Number | 4448-95-7 | [2] |

Biosynthetic Pathway of the Cedrene (B97730) Skeleton

While the specific biosynthetic pathway to this compound has not been fully elucidated, it is understood to derive from the cedrene family of sesquiterpenes. The general biosynthesis of sesquiterpenes originates from farnesyl pyrophosphate (FPP), which is formed through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[6][7] FPP undergoes a series of cyclizations and rearrangements catalyzed by terpene synthases to generate the characteristic tricyclic cedrene core.[4] Subsequent oxidative modifications would then lead to the formation of this compound.

This compound as a Precursor in Synthesis

The use of this compound as a starting material in total synthesis is an emerging area of research. Its rigid, stereochemically defined structure makes it an ideal candidate for the "chiral pool" approach, where enantiomerically pure natural products are used as building blocks to synthesize other complex molecules.[8] While direct total syntheses of other natural products starting from this compound are not yet widely reported, its derivatization opens avenues for creating diverse molecular libraries for drug discovery.

Key Chemical Transformations

Several key chemical transformations of this compound have been explored, highlighting its potential as a versatile precursor. These include esterification, oxidation, and lactonization.

1. Esterification: The two carboxylic acid groups of this compound can be readily esterified to produce diesters. This modification is often a first step in synthetic sequences to protect the carboxylic acids or to modulate the molecule's polarity and biological activity. Dimethyl shellolate is a common derivative.[2]

2. Oxidation: The secondary hydroxyl group of this compound can be oxidized to a ketone. This transformation introduces a new functional group that can be further manipulated, for example, through nucleophilic addition or reduction.

3. Lactonization: Intramolecular esterification between one of the carboxylic acid groups and the primary or secondary hydroxyl group can lead to the formation of a lactone. This reaction can be used to create more rigid, cage-like structures.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. cerritos.edu [cerritos.edu]

- 4. Biosynthesis of sesquiterpenes by the fungus Fusarium verticillioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. media.neliti.com [media.neliti.com]

- 8. Synthesis of Pertyolides A, B, and C: A Synthetic Procedure to C17-Sesquiterpenoids and a Study of Their Phytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Shellolic Acid

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Shellolic acid is a prominent alicyclic sesquiterpenoid component derived from shellac, a natural resin secreted by the lac insect, Kerria lacca.[1] As a complex, polyfunctional molecule, a thorough understanding of its physicochemical properties is paramount for its application in research and development, particularly in the fields of natural product chemistry, materials science, and pharmaceuticals. This guide provides a detailed overview of the core physicochemical characteristics of this compound, methods for its isolation, and a summary of its known biological activities.

Core Physicochemical Data

The fundamental physicochemical properties of this compound have been compiled from various sources to provide a quick reference for researchers. These properties are essential for predicting its behavior in different chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₀O₆ | [1][2] |

| Molecular Weight | 296.32 g/mol | [1][2] |

| CAS Registry Number | 4448-95-7 | [1][2] |

| Melting Point | 204-207 °C | [1][2] |

| Appearance | Crystalline solid | [1][2] |

| Percent Composition | C: 60.80%, H: 6.80%, O: 32.40% | [2] |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological absorption. As a component of shellac, its solubility is pH-dependent due to the presence of carboxylic acid functional groups.

-

Aqueous Solubility : this compound is generally insoluble in water under acidic conditions.[3][4] Its solubility increases with a rise in pH, becoming soluble in alkaline solutions.[3][4] This pH-dependent solubility is a characteristic feature of shellac and its constituent acids, making them suitable for applications such as enteric coatings for pharmaceuticals.[5][6][7]

-

Organic Solvent Solubility : this compound is soluble in alcohols, such as ethanol, and other polar organic solvents like ketones.[3] It exhibits partial or no solubility in non-polar organic solvents like benzene, esters, and glycerol.[3][4]

Acidity

Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound.

-

UV Spectroscopy : The dimethyl ester of this compound exhibits a maximum UV absorption (λmax) at 231 nm in ethanol.[2]

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is a key technique for characterizing shellac components. In ESI negative mode, this compound can be identified, and its fragmentation patterns in MS/MS experiments help in its structural confirmation.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are crucial for the detailed structural analysis of this compound and its derivatives, allowing for the assignment of its complex stereochemistry.[10]

-

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the characteristic functional groups present in this compound, such as hydroxyl (-OH) and carboxylic acid (C=O) groups.[10]

Experimental Protocols: Isolation of Constituent Acids from Shellac

This compound is obtained through the hydrolysis of shellac. The following is a generalized protocol for the isolation of the constituent acids from shellac, which includes this compound.

Objective: To hydrolyze shellac resin to liberate its constituent acids for subsequent separation and purification.

Materials:

-

Shellac resin (seedlac or other grades)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 20% w/v)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification

-

Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

-

Deionized water

-

Filter paper and funnel

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Saponification (Alkaline Hydrolysis):

-

Dissolve a known quantity of shellac resin in an aqueous solution of sodium hydroxide. The concentration of NaOH can be optimized, with studies showing 20% NaOH to be effective for the isolation of aleuritic acid, another major component.[11]

-

Heat the mixture under reflux for several hours to ensure complete hydrolysis of the ester bonds within the shellac polymer.[12]

-

After hydrolysis, the solution will contain the sodium salts of the constituent acids, including this compound.

-

-

Acidification and Precipitation:

-

Cool the reaction mixture to room temperature.

-

Slowly add a mineral acid, such as HCl or H₂SO₄, to the solution while stirring until the pH becomes acidic. This will protonate the carboxylate salts, causing the free acids to precipitate out of the solution.

-

-

Separation and Extraction:

-

The precipitated acids can be collected by filtration.

-

Alternatively, the acidified aqueous solution can be subjected to liquid-liquid extraction using an appropriate organic solvent like diethyl ether or ethyl acetate. The organic layer will contain the mixture of liberated acids.

-

-

Purification:

-

The crude mixture of acids obtained can be further purified using techniques such as column chromatography on silica (B1680970) gel.

-

Gradient elution with a solvent system of increasing polarity (e.g., hexane-ethyl acetate) is typically employed to separate the individual acid components based on their polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify and pool those containing pure this compound.

-

-

Characterization:

-

The purified this compound can be characterized using the spectroscopic methods mentioned above (NMR, MS, IR) to confirm its identity and purity.

-

Biological Activity

This compound and its derivatives have been evaluated for various biological activities. Studies on shellolic esters have shown that they are generally inactive against several human cancer cell lines (HepG2, MCF-7, Hela, and C6).[10] This is consistent with the long-standing use of shellac as a non-toxic material in food and pharmaceutical applications.[10] However, some shellolic esters have demonstrated considerable antibacterial activity against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.[10]

Visualizations

Caption: Workflow for the isolation and characterization of this compound from its natural source.

References

- 1. This compound|C15H20O6|CAS 4448-95-7 [benchchem.com]

- 2. This compound [drugfuture.com]

- 3. publications.drdo.gov.in [publications.drdo.gov.in]

- 4. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structural identification and biological activity of six new Shellolic esters from Lac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Shellolic Acid: A Deep Dive into its Discovery, Chemistry, and Biological Landscape

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at shellolic acid, a key component of shellac. This whitepaper details the historical context of its discovery, its physicochemical properties, and methodologies for its isolation and derivatization. While the biological activities of this compound are an emerging field of study, this guide provides a foundational understanding for future research and development.

Introduction: From Ancient Lacquer to Modern Science

Shellac, a natural resin produced by the female lac bug (Kerria lacca), has a rich history spanning over 3,000 years, finding use in everything from traditional dyes and varnishes to early phonograph records.[1] At the heart of this versatile material lies a complex mixture of hydroxy aliphatic and sesquiterpenoid acids, with this compound being a prominent constituent.[1] This dicarboxylic acid, with its unique tricyclic cedrene (B97730) skeleton, has intrigued chemists for over a century, leading to extensive efforts to elucidate its structure and properties.

The Discovery and Structural Elucidation of this compound: A Historical Perspective

The journey to understanding this compound began in the early 20th century. The initial isolation of this complex molecule is credited to Harries and Nagel in 1922 . However, unraveling its intricate chemical structure proved to be a significant challenge that spanned several decades.

Key milestones in the structural elucidation of this compound include:

-

Early Degradation Studies: Initial investigations focused on chemical degradation methods to break down the molecule into smaller, more readily identifiable fragments.

-

Spectroscopic Advancements: The advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), played a pivotal role in confirming the connectivity and stereochemistry of the molecule.

-

Confirmation of Stereochemistry: The definitive stereochemistry of this compound was established through the dedicated work of researchers such as Carruthers, Cookson, and Yates and their colleagues, culminating in a comprehensive understanding of its three-dimensional structure by 1970 .

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀O₆ | PubChem CID: 20055026[2] |

| Molecular Weight | 296.32 g/mol | PubChem CID: 20055026[2] |

| Melting Point | 204-207 °C | DrugFuture[3] |

| UV Absorption Maximum | 231 nm (in ethanol) | DrugFuture[3] |

| Appearance | Crystalline solid | DrugFuture[3] |

| CAS Number | 4448-95-7 | DrugFuture[3] |

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound from its natural source, shellac, and for the synthesis of its dimethyl ester derivative.

Isolation of this compound from Shellac via Alkaline Hydrolysis

The primary method for liberating this compound from the polyester (B1180765) matrix of shellac is through alkaline hydrolysis. This process cleaves the ester bonds, releasing the constituent acids.

Protocol:

-

Preparation: A 5% (w/v) solution of shellac is prepared in 1 M potassium hydroxide (B78521) (KOH).

-

Hydrolysis: The mixture is heated to 60°C and stirred for 48 hours to ensure complete saponification of the ester linkages.[4]

-

Neutralization and Extraction: After cooling, the solution is acidified with a mineral acid (e.g., HCl) to a pH of 2-3. This precipitates the aliphatic acids, while the more water-soluble terpenoid acids, including this compound, remain in the aqueous phase.

-

Separation: The precipitated aliphatic acids are removed by filtration. The aqueous filtrate, containing this compound, is then subjected to liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate (B1210297), to isolate the terpenoid acid fraction.

-

Purification: The extracted organic phase is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield the crude terpenoid acid mixture.

Purification of this compound by Column Chromatography

Further purification of this compound from the terpenoid acid mixture is achieved using silica (B1680970) gel column chromatography.

Protocol:

-

Column Preparation: A glass column is packed with silica gel (40-63 µm particle size) as a slurry in a non-polar solvent (e.g., hexane).[5]

-

Sample Loading: The crude terpenoid acid mixture is dissolved in a minimal amount of the eluting solvent and carefully loaded onto the top of the silica gel bed.

-

Elution: A gradient elution is performed, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent, such as ethyl acetate.[1]

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing pure this compound.

-

Isolation: Fractions containing the pure compound are combined, and the solvent is evaporated to yield purified this compound.

Synthesis of Dimethyl Shellolate

Esterification of the carboxylic acid groups of this compound can be achieved through Fischer esterification to produce dimethyl shellolate.[1]

Protocol:

-

Reaction Setup: this compound is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is slowly added.

-

Reflux: The reaction mixture is heated to reflux (approximately 65°C) and maintained for several hours. The progress of the reaction is monitored by TLC.

-

Workup: After completion, the mixture is cooled, and the excess acid is neutralized with a saturated solution of sodium bicarbonate.

-

Extraction: The product is extracted into an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude dimethyl shellolate can be further purified by silica gel column chromatography using a hexane-ethyl acetate gradient.[1]

Biological Activity and Signaling Pathways: An Uncharted Territory

Despite a long history of use in various applications, the specific biological activities and mechanisms of action of this compound remain largely unexplored. Current research provides limited insights:

-

Antibacterial Activity: Studies on certain esters of this compound have demonstrated considerable activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[6][7]

-

Cytotoxicity: The same studies indicated a lack of significant cytotoxic activity of these this compound esters against a panel of human cancer cell lines, suggesting a potential therapeutic window for antimicrobial applications.[6][7]

Signaling Pathways: To date, there is no publicly available scientific literature that describes the involvement of this compound in any specific cellular signaling pathways. This represents a significant knowledge gap and a promising area for future research. The complex structure of this compound suggests potential interactions with various biological targets, but these have yet to be investigated.

Visualizing the Path Forward: Diagrams and Workflows

To facilitate a clearer understanding of the processes involved in studying this compound, the following diagrams have been generated.

Conclusion and Future Directions

This compound stands as a molecule of historical significance and untapped potential. While its discovery and structural elucidation represent a triumph of chemical investigation, its biological role remains a compelling mystery. The lack of data on its interaction with cellular signaling pathways presents a clear and exciting opportunity for future research. The detailed experimental protocols provided in this guide aim to empower researchers to further explore the chemistry and biology of this compound, potentially unlocking new therapeutic applications for this fascinating natural product.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C15H20O6 | CID 20055026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. orgsyn.org [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. Structural identification and biological activity of six new Shellolic esters from Lac - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Shellolic Acid Isomers and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shellolic acid, a major constituent of shellac, is a complex sesquiterpenoid that, along with its isomers, presents a compelling area of study for researchers in natural product chemistry, materials science, and drug discovery. This technical guide provides a comprehensive overview of the core physicochemical properties, biological activities, and analytical methodologies related to this compound and its key isomers. Particular emphasis is placed on the isomeric relationship between this compound and its epimer, 2-epi-shellolic acid, and their precursor, jalaric acid. This document consolidates available data into structured tables, outlines detailed experimental protocols, and employs visualizations to elucidate logical and experimental workflows, serving as a vital resource for professionals engaged in the research and development of shellac-derived compounds.

Introduction

Shellac, a natural resin secreted by the female lac bug (Kerria lacca), is a complex mixture of aliphatic and alicyclic hydroxy acids and their polyesters.[1][2] For centuries, shellac has been utilized in various industries, including pharmaceuticals, food, and coatings, owing to its biocompatibility and film-forming properties.[1][3] The primary components of shellac resin include aleuritic acid, and a group of sesquiterpenoid acids, of which this compound and its isomers are of significant interest.[2][4]

The isomeric forms of this compound, primarily this compound and 2-epi-shellolic acid, are key components that influence the overall properties of shellac. These isomers arise from the chemical transformation of jalaric acid, another major terpenoid constituent of shellac, during alkaline hydrolysis.[4] Understanding the distinct properties of these isomers is crucial for their isolation, characterization, and potential application in various fields, including as scaffolds for novel therapeutic agents. This guide aims to provide a detailed technical overview of this compound isomers, focusing on their properties, analytical separation, and biological potential.

Physicochemical Properties of this compound and its Isomers

The physicochemical properties of this compound and its isomers are critical for their purification, formulation, and biological activity. While comprehensive data for each pure isomer is not extensively available in a single source, this section consolidates known properties. The trans isomer of cinnamic acid is generally more stable than the cis isomer.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-epi-Shellolic Acid | Jalaric Acid | Aleuritic Acid |

| Molecular Formula | C₁₅H₂₀O₆ | C₁₅H₂₀O₆ | C₁₅H₂₀O₅ | C₁₆H₃₂O₅ |

| Molecular Weight ( g/mol ) | 296.32 | 296.32 | 280.33 | 304.42 |

| Melting Point (°C) | Not consistently reported for the pure isomer. | Not consistently reported for the pure isomer. | Not consistently reported for the pure isomer. | 100-101 |

| Solubility | Soluble in alkaline solutions and various organic solvents.[2] | Soluble in alkaline solutions and various organic solvents. | Water-soluble.[4] | Soluble in dilute ethanol. |

| pKa | Data for shellac as a mixture suggests a pKa range, but specific values for pure isomers are not readily available.[5] | Not available | Not available | Not available |

| Appearance | Typically isolated as part of the shellac resin. | Typically isolated as part of the shellac resin. | Aldehydic acid found in shellac hydrolysate.[6] | Crystalline solid.[6] |

Biological Activities

The biological activities of shellac and its components have been a subject of interest, particularly concerning their antimicrobial and cytotoxic properties.

Antibacterial Activity

While this compound itself has not been extensively screened for its bioactivity, derivatives of this compound, specifically its esters, have demonstrated notable antibacterial properties. A study on six new shellolic esters isolated from lac resin showed that several of these compounds were active against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[7] However, the specific Minimum Inhibitory Concentration (MIC) values from this study are not publicly available.[7]

Table 2: Antibacterial Activity of this compound Esters

| Bacterial Strain | Activity of this compound Esters | Reference |

| Bacillus subtilis | Active | [7] |

| Escherichia coli | Active | [7] |

| Staphylococcus aureus | Active | [7] |

Cytotoxic Activity

The same study that investigated the antibacterial properties of this compound esters also evaluated their cytotoxic potential against a panel of human cancer cell lines. The results indicated a lack of significant cytotoxic activity against these cell lines.[7] This suggests a potentially favorable therapeutic window for their use as antimicrobial agents.

Experimental Protocols

This section provides detailed methodologies for the isolation, separation, and characterization of this compound and its isomers.

Isolation of Shellac Acids from Shellac Resin

This protocol describes the alkaline hydrolysis of shellac to liberate its constituent acids, including this compound isomers.

Objective: To hydrolyze the polyester (B1180765) structure of shellac and isolate the mixture of constituent acids.

Methodology:

-

Saponification:

-

Dissolve a known quantity of shellac resin in a 10-20% aqueous solution of sodium hydroxide.

-

Heat the mixture under reflux for a period of 4 to 48 hours, depending on the desired extent of hydrolysis. Brief hydrolysis tends to yield more of the primary aldehydic acids like jalaric acid, while prolonged hydrolysis leads to the formation of shellolic and epi-shellolic acids through a Cannizzaro-type reaction.

-

-

Acidification:

-

After cooling the reaction mixture, acidify it with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to a pH of 2-3. This will precipitate the water-insoluble acids.

-

-

Extraction:

-

The precipitated acids can be collected by filtration.

-

Alternatively, the acidified aqueous solution can be extracted with an organic solvent such as diethyl ether or ethyl acetate (B1210297) to isolate the organic acids.

-

-

Separation of Aliphatic and Terpenoid Acids:

-

The mixture of acids can be partially separated based on their differential solubility. The aliphatic acids, like aleuritic acid, are generally less soluble in water compared to the terpenoid acids.[4]

-

Separation of this compound Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for the separation of this compound isomers using reversed-phase HPLC.

Objective: To separate and quantify this compound and its isomers from a mixture of shellac acids.

Methodology:

-

Sample Preparation:

-

Dissolve the isolated mixture of shellac acids in a suitable solvent, such as methanol (B129727) or a mixture of the initial mobile phase.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used for the separation of organic acids.

-

Mobile Phase: A gradient elution is often employed, consisting of an aqueous acidic solution (e.g., 0.1% formic acid or phosphoric acid in water) as mobile phase A and an organic solvent (e.g., acetonitrile (B52724) or methanol) as mobile phase B. The gradient will typically start with a high percentage of aqueous phase and gradually increase the organic phase to elute the more nonpolar compounds.

-

Flow Rate: A typical flow rate is 0.5-1.5 mL/min.

-

Detection: A UV detector set at a wavelength around 210-220 nm is suitable for the detection of the carboxyl group in the acids. Mass spectrometry (MS) can also be coupled with HPLC for identification based on mass-to-charge ratio.

-

-

Data Analysis:

-

Identify the peaks corresponding to the different isomers based on their retention times, which will differ due to their stereochemistry and resulting polarity differences.

-

Quantification can be performed by creating a calibration curve with known standards, if available.

-

Spectroscopic Characterization (NMR and IR)

Objective: To confirm the chemical structure of the isolated this compound isomers.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants will provide detailed information about the proton and carbon environments, allowing for the elucidation of the molecular structure and stereochemistry.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the purified isomer.

-

Characteristic absorption bands for hydroxyl (-OH), carboxyl (C=O), and C-O stretching will confirm the presence of these functional groups.

-

X-ray Crystallography

Objective: To unambiguously determine the three-dimensional structure and absolute stereochemistry of the this compound isomers.

Methodology:

-

Crystallization:

-

Grow single crystals of the purified isomer from a suitable solvent or solvent system. This is often the most challenging step.

-

-

Data Collection:

-

Mount a suitable crystal on a single-crystal X-ray diffractometer.

-

Collect diffraction data by irradiating the crystal with X-rays.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure to obtain the electron density map and build a molecular model.

-

Refine the model to obtain the final atomic coordinates and determine the absolute configuration.

-

Logical Relationships and Pathways

The formation of this compound and its isomers is a direct consequence of the chemical transformations of jalaric acid, a primary terpenic acid in shellac.

Conclusion and Future Perspectives

This compound and its isomers represent a fascinating class of natural products with underexplored potential. While their physicochemical properties are still not fully characterized on an individual isomer basis, the available data suggests interesting biological activities, particularly the antibacterial effects of their ester derivatives. The lack of cytotoxicity of these esters is a promising feature for the development of new antimicrobial agents.

Future research should focus on:

-

Development of robust and scalable methods for the isolation and purification of individual this compound isomers. This will be crucial for obtaining the pure compounds needed for detailed characterization and biological screening.

-

Comprehensive characterization of the physicochemical properties of each pure isomer. This includes accurate determination of melting points, pKa values, and solubility in various solvents, which will be essential for any formulation and drug development efforts.

-

Systematic screening of the biological activities of the pure isomers. This should include a broader range of microbial strains to determine the full antimicrobial spectrum and the determination of MIC values. Further investigation into other potential therapeutic areas is also warranted.

-

Elucidation of the mechanism of action. For any identified biological activities, further studies should be conducted to understand the underlying molecular mechanisms and cellular pathways involved.

By addressing these research gaps, the scientific community can unlock the full potential of this compound and its isomers, paving the way for their application in the development of new pharmaceuticals, biomaterials, and other high-value products.

References

- 1. Shellac as a multifunctional biopolymer: A review on properties, applications and future potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. cefipra.org [cefipra.org]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Thermal Properties of Shellolic Acid

This technical guide provides a comprehensive overview of the thermal properties of shellolic acid, a major constituent of shellac resin. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

This compound (C₁₅H₂₀O₆) is a complex sesquiterpenoid that plays a significant structural role in shellac, a natural resin secreted by the lac insect, Kerria lacca.[1] While data on the thermal properties of isolated this compound is limited, extensive research has been conducted on shellac, providing valuable insights into its thermal behavior. This guide will focus on the available data for both this compound and its parent resin, shellac.

Thermal Properties

The thermal characteristics of this compound and shellac are crucial for their application in various fields, including pharmaceuticals as a coating agent. The key thermal properties are summarized in the tables below.

Table 1: Thermal Properties of this compound

| Property | Value |

| Melting Point | 204-207 °C[1] |

Table 2: Thermal Properties of Shellac Resin

| Property | Value |

| Melting Point | 75-120 °C[2][3] |

| Glass Transition Temperature (Tg) | 37-49 °C (for the acid form)[4][5] |

| Decomposition Temperature | Onset at approximately 280 °C[6] |

It is important to note that the thermal properties of shellac can vary depending on its type, origin, and refining process.[7][8] Aging of shellac can also lead to an increase in its glass transition temperature.[7][8][9]

Experimental Protocols

The following sections detail the methodologies used to determine the thermal properties of shellac, which are applicable for the analysis of this compound.

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine the melting point and glass transition temperature.

Methodology:

A common procedure for analyzing shellac using DSC involves the following steps:

-

Sample Preparation: Approximately 10 mg of the sample (e.g., ground shellac powder or film) is accurately weighed into a standard aluminum pan.[8][9] The pan is then sealed with a punctured cap.[8][9]

-

Instrumentation: A differential scanning calorimeter, such as a Perkin Elmer DSC 7, is used for the analysis.[8][9] A liquid nitrogen cooling system is often employed.[8][9]

-

Analysis Conditions: The sample is typically heated twice under a nitrogen atmosphere.[8][9]

-

First Heating Scan: The sample is heated over a temperature range, for example, from -40 °C to 120 °C, at a heating rate of 20 K/min.[8]

-

Isothermal Step: An isothermal step of 1 minute at a high temperature (e.g., 120 °C) is introduced to remove any excess water.[8]

-

Cooling Scan: The sample is cooled back to the starting temperature.

-

Second Heating Scan: The sample is heated again under the same conditions as the first scan.[8] The glass transition temperature (Tg) is determined from this second heating run to eliminate the thermal history of the sample.[5][8]

-

-

Data Analysis: The data is analyzed using appropriate software, such as the Perkin Elmer Pyris software, to determine the thermal transitions.[8]

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition temperature of a material.

Methodology:

A general protocol for TGA of shellac-related materials is as follows:

-

Sample Preparation: A small amount of the sample is placed in a TGA sample pan.

-

Instrumentation: A thermogravimetric analyzer is used.

-

Analysis Conditions: The sample is heated over a specified temperature range in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.

-

Data Analysis: The resulting TGA thermogram plots the percentage of weight loss against temperature. The onset of significant weight loss indicates the beginning of thermal decomposition. For shellac, the decomposition temperature is noted to be around 280 °C.[6]

Visualizations

The following diagrams illustrate key experimental workflows related to the thermal analysis of this compound and its parent compound, shellac.

Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Isolation of this compound from Shellac Resin.

References

- 1. This compound|C15H20O6|CAS 4448-95-7 [benchchem.com]

- 2. phexcom.com [phexcom.com]

- 3. Shellac - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ediss.sub.uni-hamburg.de [ediss.sub.uni-hamburg.de]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Solubility Characteristics of Shellolic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of shellolic acid in various organic solvents. Due to the limited availability of specific quantitative data for isolated this compound, this document synthesizes information on the solubility of shellac, its parent resin, and related terpene acids. This information serves as a critical resource for the formulation, processing, and application of this compound in research and development.

Introduction to this compound

This compound is a major constituent of shellac, a natural resin secreted by the lac insect (Kerria lacca).[1][2][3] It is a diterpenoid acid with a complex chemical structure that includes multiple hydroxyl and carboxyl groups, contributing to its unique solubility profile. Understanding its solubility is paramount for its application in pharmaceuticals, particularly for enteric coatings, and in the formulation of various industrial products.[2][4]

Qualitative Solubility of Shellac and Related Compounds

Qualitative data on the solubility of shellac provides valuable insights into the expected behavior of this compound. Shellac is generally soluble in lower alcohols, aqueous alkaline solutions, organic acids, and ketones.[1] Conversely, it is typically insoluble in water, glycerol, hydrocarbon solvents, and esters.[1][4] Interestingly, while shellac itself is insoluble in water, its constituent terpenic acids, including this compound, are reported to be readily soluble in water, suggesting that the solubility of the isolated acid may differ significantly from the complex resin mixture.[1]

Aging of shellac has been shown to diminish its solubility in organic solvents.[4]

Quantitative Solubility Data

Specific quantitative solubility data for pure this compound is not extensively available in public literature. However, a study on Lac Terpene Acids (LTA), a mixture of which this compound is a primary component, provides valuable quantitative insights.

| Solvent | Chemical Class | Solubility (mg/mL) | Reference |

| N,N-Dimethylformamide | Amide | > 100 | [5] |

| Pyridine | Heterocyclic Amine | > 100 | [5] |

| Methanol | Alcohol | > 100 | [5] |

| Ethanol | Alcohol | > 100 | [5] |

| Tetrahydrofuran | Ether | > 60 | [5] |

| Dimethyl Sulfoxide | Sulfoxide | > 60 | [5] |

| 1,4-Dioxane | Ether | > 60 | [5] |

| Water | Protic Solvent | Insoluble | [5] |

| Ethyl Acetate | Ester | Insoluble | [5] |

| Methylene Chloride | Halogenated | Insoluble | [5] |

| Acetone | Ketone | Insoluble | [5] |

| Ether (Diethyl Ether) | Ether | Insoluble | [5] |

Note: The data presented is for Lac Terpene Acids (LTA) and serves as a strong indicator for the solubility of this compound.

The dimethyl ester of this compound, dimethyl shellolate, is anticipated to exhibit increased solubility in less polar organic solvents as a result of the esterification of the carboxylic acid groups.[6]

Experimental Protocols for Solubility Determination

A standardized method for determining the solubility of this compound in an organic solvent can be adapted from general procedures for organic compounds. A common approach is the isothermal equilibrium method, followed by a quantitative analysis technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Protocol: Isothermal Equilibrium Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a fine-particle filter (e.g., 0.45 µm) to remove any undissolved solid particles.

-

-

Quantitative Analysis (Example using UV-Vis Spectrophotometry):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Calculate the concentration of this compound in the saturated solution using the calibration curve and the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL, g/100 mL, or mol/L at the specified temperature.

-

For a visual representation of this workflow, please refer to the diagram below.

References

A Technical Guide to Shellolic Acid and Its Chemical Relationship with Jalaric Acid

Abstract